Prasugrel-d4 is a deuterated derivative of Prasugrel, a thienopyridine compound widely used as an antiplatelet medication. The primary purpose of Prasugrel is to reduce the risk of thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention. The deuterated form, specifically 2-Oxo Prasugrel-d4 (hydrochloride), is utilized in scientific research for its stable isotope labeling properties, enhancing tracking and analysis in various biological and chemical studies. This compound retains the core structure of Prasugrel while incorporating deuterium atoms, which improves its stability and analytical utility in metabolic studies and pharmacokinetics.
Prasugrel-d4 is classified as a pharmaceutical compound and is primarily synthesized for research purposes. It falls under the category of antiplatelet agents and is specifically designed to study the pharmacokinetics and metabolic pathways of Prasugrel. Its chemical structure includes deuterium, which distinguishes it from the non-deuterated form.
The synthesis of Prasugrel-d4 involves several key steps:
Prasugrel-d4 has a molecular formula of with a molecular weight of 353.45 g/mol. The presence of deuterium atoms enhances the compound's stability and makes it suitable for analytical applications.
Property | Data |
---|---|
CAS Number | 1217222-86-0 |
Molecular Formula | C18H16FNO3SD4 |
Molecular Weight | 353.45 g/mol |
Purity | > 95% |
Prasugrel-d4 undergoes various chemical reactions, including:
Common reagents involved include cytochrome P450 enzymes for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major product formed from these reactions is R-138727, which is responsible for its antiplatelet activity.
Prasugrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite, R-138727, irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets. This binding inhibits the activation of the glycoprotein IIb/IIIa receptor complex, preventing ADP-mediated platelet activation and aggregation . The molecular mechanism involves covalent bonding with cysteine residues at positions 97 and 175 on the receptor .
Prasugrel-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings .
Prasugrel-d4 has a wide range of applications in scientific research:
Deuterium labeling of thienopyridine derivatives like Prasugrel employs sophisticated techniques to ensure precise isotopic substitution while maintaining pharmacological activity. Prasugrel-d4 (C₂₀H₁₆D₄FNO₃S; MW 377.47) incorporates four deuterium atoms at specific molecular positions, serving as a stable isotope-labeled internal standard for analytical quantification [1] [2]. Two primary strategies dominate the deuteration landscape:
Direct Hydrogen/Deuterium Exchange (HIE): This late-stage functionalization approach utilizes deuterium sources (D₂O, D₂ gas) with heterogeneous catalysts under controlled conditions. Flow chemistry systems significantly enhance this method's efficiency by enabling precise parameter control. For instance, continuous flow reactors with Raney nickel catalysts (often pretreated with caffeine) achieve high deuterium incorporation in nitrogen-containing heterocycles – a crucial advantage for thienopyridine cores like Prasugrel's. The flow system allows optimization of residence time, temperature, and catalyst/substrate ratio, achieving deuterium incorporation exceeding 98% atom D in complex pharmaceuticals [4]. This method bypasses the need for complex synthetic rebuilds using expensive deuterated starting materials.
Labeled Synthon Approach: This method constructs the deuterated molecule from smaller, readily available deuterium-labeled building blocks. For Prasugrel-d4, a key synthon is cyclopropane-1,1-d2-carboxylic acid or derivatives thereof. The labeled cyclopropane moiety is incorporated early in the synthesis via a sequence involving condensation with 2-fluorobenzyl halide derivatives, followed by reaction with the tetrahydothienopyridine core. Protecting group strategies (e.g., tert-butyldimethylsilyl) are often essential to ensure regioselective functionalization and prevent undesired side reactions or isotopic dilution [1] [6].
Table 1: Comparison of Deuterium Incorporation Techniques for Prasugrel-d4
Technique | Key Features | Deuterium Source | Typical Atom D % | Advantages | Limitations |
---|---|---|---|---|---|
Direct HIE (Flow) | Late-stage, catalytic H/D exchange | D₂O, D₂ gas | >98% | Shorter synthesis, avoids complex deuterated intermediates | Requires specialized flow equipment, catalyst optimization critical |
Labeled Synthon | Multi-step synthesis using pre-deuterated building blocks (e.g., cyclopropane-d₂) | Deuterated synthons | >98% | High regioselectivity, well-established chemistry | Longer synthetic route, higher cost of deuterated blocks |
Reductive Deuteration | Reduction of unsaturated precursors (alkenes, imines) using deuterated reagents | NaBD₄, LiAlD₄, D₂/Pd/C | Variable (90-98%) | Applicable to specific functional groups | Potential over-reduction, isotopic scrambling risk |
The synthesis of Prasugrel-d4 builds upon established routes for non-deuterated Prasugrel (PCR 4099), with critical modifications to introduce and preserve the deuterium labels. The core structure involves 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, where deuteration typically targets the cyclopropyl ring methylene groups (-CD₂-) [1] [2] [6].
Key Optimized Steps:
Synthesis of Deuterated Cyclopropanecarbonyl Precursor: The route starts with synthesizing the deuterated benzyl ketone moiety. This involves generating cyclopropane-1,1-d2-carboxylic acid (or its acid chloride) via malonate ester synthesis using CD₂Br₂ or via deuteration of cyclopropene intermediates. Reaction with 2-fluorobenzyl bromide/magnesium bromide yields the crucial deuterated ketone: 2-fluorophenyl(cyclopropyl-d₂)methanone [1].
Formation of the Thienopyridine Core: The non-deuterated 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (or a protected derivative like the 2-tert-butyldimethylsilyloxy analog) undergoes a Mannich-type reaction or nucleophilic addition with the deuterated ketone. Optimization focuses on:
Table 2: Key Reaction Parameters for Prasugrel-d4 Synthesis (Acetylation Step)
Parameter | Optimized Condition | Impact of Deviation |
---|---|---|
Solvent Ratio | Toluene:Acetic Acid (e.g., 4:1) | Lower AcOH: Slower reaction; Higher AcOH: Potential decomposition |
Temperature | 20 ± 2°C | Higher Temp: Increased epimerization/impurities |
Acetyl Chloride Equivalents | ~7.6 eq (vs ketone precursor) | Lower eq: Incomplete reaction; Higher eq: Handling issues |
Reaction Time | 12-16 hours | Shorter: Incomplete conversion; Longer: Degradation risk |
Quenching | Slow addition to cold 30% NaHCO₃ solution | Fast addition/Concentrated base: Hydrolysis/exotherm |
Crystallization Solvent | Methanol / Ethyl Acetate / Hexane mixtures | Critical for achieving high isotopic and chemical purity |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8